molecular formula C10H8ClNO B1589995 4-Chloro-8-hydroxy-2-methylquinoline CAS No. 28507-46-2

4-Chloro-8-hydroxy-2-methylquinoline

Cat. No. B1589995
CAS RN: 28507-46-2
M. Wt: 193.63 g/mol
InChI Key: BVZOKIGKGBZTOU-UHFFFAOYSA-N
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Description

4-Chloro-8-hydroxy-2-methylquinoline is an organic compound with the empirical formula C10H8ClNO . It is a solid substance and appears as colorless to light yellow crystals .


Synthesis Analysis

The synthesis of 4-Chloro-8-hydroxy-2-methylquinoline involves several steps . First, 2-methyl quinoline is reacted with excess silver nitrate to obtain 2-nitroquinoline. Then, 2-nitroquinoline is reduced to 2-aminoquinoline. Finally, 2-aminoquinoline is reacted with thionyl chloride to obtain pyridine .


Molecular Structure Analysis

The molecular weight of 4-Chloro-8-hydroxy-2-methylquinoline is 193.63 . The SMILES string representation is ClC1=CC=CC2=C1N=C©C=C2O .


Chemical Reactions Analysis

The 4-chloro group in 4-Chloro-8-hydroxy-2-methylquinoline can undergo nucleophilic substitution reactions to yield new 4-substituted 2-quinolinones and quinolinethiones, such as 4-sulfanyl, hydrazino, azido, and amino derivatives .


Physical And Chemical Properties Analysis

4-Chloro-8-hydroxy-2-methylquinoline has a density of 1.350, a melting point of 57-59℃, a boiling point of 328.4°C at 760 mmHg, a flash point of 152.4°C, and a vapor pressure of 9.95E-05mmHg at 25°C . It is slightly soluble in water and soluble in organic solvents .

Safety And Hazards

4-Chloro-8-hydroxy-2-methylquinoline is classified as Acute Tox. 4 Oral - Eye Dam. 1 . It is hazardous if ingested or if it comes into contact with the eyes . Precautionary measures include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

Future Directions

Quinoline and its derivatives, including 4-Chloro-8-hydroxy-2-methylquinoline, have been found to exhibit a wide range of biological activities and have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Future research could focus on the development of drugs against numerous diseases, including cancer .

properties

IUPAC Name

4-chloro-2-methylquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-6-5-8(11)7-3-2-4-9(13)10(7)12-6/h2-5,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZOKIGKGBZTOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10481023
Record name 4-Chloro-8-hydroxy-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-8-hydroxy-2-methylquinoline

CAS RN

28507-46-2
Record name 4-Chloro-8-hydroxy-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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